molecular formula C13H13F3INO3 B8121323 [4-Iodo-3-(2,2,2-trifluoroethoxy)phenyl](morpholin-4-yl)methanone

[4-Iodo-3-(2,2,2-trifluoroethoxy)phenyl](morpholin-4-yl)methanone

Cat. No.: B8121323
M. Wt: 415.15 g/mol
InChI Key: RTDNBDBYIKDHRM-UHFFFAOYSA-N
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Description

4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is a complex organic compound characterized by the presence of an iodo group, a trifluoroethoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoroethoxyphenyl intermediate: This step involves the reaction of 4-iodophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-iodo-3-(2,2,2-trifluoroethoxy)phenol.

    Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodo group.

Scientific Research Applications

Chemistry

In chemistry, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoroethoxy group can enhance the metabolic stability and bioavailability of drug candidates, while the morpholine ring is known for its presence in various bioactive molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, while the morpholine ring can enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles
  • [4-(2,2,2-Trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidines

Uniqueness

Compared to similar compounds, 4-Iodo-3-(2,2,2-trifluoroethoxy)phenylmethanone is unique due to the presence of both an iodo group and a morpholine ring. This combination allows for a broader range of chemical modifications and potential applications. The trifluoroethoxy group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

[4-iodo-3-(2,2,2-trifluoroethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3INO3/c14-13(15,16)8-21-11-7-9(1-2-10(11)17)12(19)18-3-5-20-6-4-18/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDNBDBYIKDHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)I)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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